Abecarnil

GABA-A receptor binding affinity IC50

Abecarnil (ZK-112119) delivers anxioselective anxiolysis and anticonvulsant efficacy without the sedation, ataxia, tolerance, withdrawal, or abuse liability of classical benzodiazepines. Its BZ1-preferring partial agonism enables clean behavioral readouts in elevated plus maze, conflict, and seizure models. It also serves as a high-affinity ligand for receptor autoradiography and a low-abuse comparator in human laboratory studies. Procure this reference compound to dissect GABAergic mechanisms without confounding motor or dependence artifacts.

Molecular Formula C24H24N2O4
Molecular Weight 404.5 g/mol
CAS No. 111841-85-1
Cat. No. B195500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbecarnil
CAS111841-85-1
Synonymsabecarnil
isopropyl 6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate
ZK 112119
Molecular FormulaC24H24N2O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
InChIInChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3
InChIKeyRLFKILXOLJVUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





Abecarnil (CAS 111841-85-1) – A Nonbenzodiazepine β-Carboline Partial Agonist for GABA-A Receptor Research


Abecarnil (CAS 111841-85-1), also known as ZK-112119, is a β-carboline derivative that functions as a partial agonist at the benzodiazepine recognition site of the gamma-aminobutyric acid type A (GABA-A) receptor complex [1]. Unlike classical 1,4-benzodiazepines, abecarnil is a nonbenzodiazepine compound that exhibits high affinity for central benzodiazepine receptors and demonstrates anxiolytic and anticonvulsant properties [2]. The compound shows a differential binding profile for benzodiazepine receptor subtypes, displaying a higher affinity for BZ1 receptors (Ki = 0.24 nM) compared to BZ2 receptors (Ki = 1.3 nM) [3]. This pharmacological profile distinguishes it from traditional benzodiazepine anxiolytics.

Why Abecarnil (CAS 111841-85-1) Cannot Be Replaced by Classical Benzodiazepines or Other GABA-A Modulators


The direct substitution of abecarnil with classical benzodiazepines (e.g., diazepam, alprazolam) or other partial agonists (e.g., bretazenil, imidazenil) is pharmacologically unsound. Abecarnil exhibits a unique combination of BZ1 receptor subtype selectivity [1], a partial agonist profile with a distinct GABA-shift of 1.97 in cerebellar diazepam-sensitive sites [2], and significantly reduced potential for tolerance, withdrawal, and abuse compared to full benzodiazepine agonists [3]. These properties lead to a functional separation between anxiolytic/anticonvulsant efficacy and the classical benzodiazepine side effect profile (sedation, ataxia, muscle relaxation, abuse liability). This anxioselective profile means that equieffective anxiolytic doses of a benzodiazepine will invariably produce greater motor impairment and a higher risk of dependence than abecarnil, making simple potency-adjusted substitution invalid.

Quantitative Differentiators for Abecarnil (CAS 111841-85-1) vs. Benzodiazepine Analogs


Superior Binding Affinity for Benzodiazepine Receptors vs. Diazepam

Abecarnil demonstrates a 68-fold higher affinity for the benzodiazepine binding site compared to diazepam, as measured by inhibition of [3H]lormetazepam binding in rat cerebral cortex membranes [1]. This dramatic difference in potency is a key indicator of its enhanced receptor interaction. Furthermore, the GABA-shift (the ratio of affinity in the presence vs. absence of GABA) for abecarnil is 1.24-fold, which is significantly lower than the 2.8-fold shift observed for diazepam [1], confirming its lower intrinsic efficacy (partial agonism) at the receptor.

GABA-A receptor binding affinity IC50 anxiolytic

Reduced Muscle Relaxant and Motor Impairment Profile vs. Diazepam

A key differentiator is the separation of anxiolytic efficacy from motor impairment. In rodent tests of motor coordination, abecarnil showed no or only weak activity, in direct contrast to diazepam [1]. Additionally, abecarnil was 4 to 25 times less potent than diazepam in potentiating the motor-impairing effects of ethanol and hexobarbital [1]. This indicates a superior safety margin when co-administered with other CNS depressants. Abecarnil has also been shown to antagonize the sedative and ataxic effects induced by diazepam, further demonstrating its functional profile [2].

motor coordination ataxia anxioselective side effect

Absence of Withdrawal Symptoms Following Long-Term Treatment vs. Diazepam

In a 6-week clinical trial involving 310 patients with generalized anxiety disorder, abrupt discontinuation led to temporary withdrawal symptoms in patients treated with diazepam for at least 12 weeks. In contrast, no such discontinuation symptoms were observed in the abecarnil-treated group after the same treatment duration [1]. This clinical finding is supported by preclinical data showing that, unlike diazepam, chronic abecarnil treatment does not lead to withdrawal hyperexcitability upon termination in seizure models [2].

dependence withdrawal tolerance clinical trial

Lower Abuse Liability and Reinforcing Effects vs. Alprazolam

A human laboratory study directly comparing abecarnil with alprazolam in subjects with a history of sedative drug abuse found that the highest dose of alprazolam produced significantly greater increases in ratings of drug liking, good effects, and desire to take the drug again compared to the highest dose of abecarnil [1]. Furthermore, alprazolam, but not abecarnil, significantly increased a direct measure of drug reinforcement (drug vs. money Multiple-Choice Procedure) [1]. These data suggest abecarnil has a more favorable abuse liability profile.

abuse liability reinforcement drug liking subjective effects

Selective Modulation of Neurotransmitter Release vs. Benzodiazepines

In vivo microdialysis studies in freely moving rats reveal a key mechanistic difference. While both abecarnil and benzodiazepines (diazepam, midazolam) dose-dependently inhibited stress-induced hippocampal acetylcholine release, only the benzodiazepines significantly decreased basal dopamine output in the prefrontal cortex [1]. Abecarnil and the partial agonist imidazenil had no effect on basal dopamine release [1]. This differential effect on dopaminergic pathways may underlie the reduced abuse liability and different side effect profile of abecarnil compared to full agonists.

dopamine acetylcholine microdialysis neurotransmission

Optimal Research and Industrial Applications for Abecarnil (CAS 111841-85-1)


In Vivo Studies of Anxiolysis Without Motor Confounds

Ideal for behavioral neuroscience experiments requiring a clean anxiolytic signal (e.g., elevated plus maze, conflict tests) without the sedative, ataxic, or muscle relaxant effects that confound results with diazepam. Its 4- to 25-fold lower potency for motor impairment [1] and ability to antagonize diazepam-induced ataxia [2] make it a superior reference compound.

Investigating Tolerance and Dependence Mechanisms

A critical tool for studying the neurobiology of benzodiazepine tolerance and withdrawal. Its unique profile—demonstrating anticonvulsant tolerance only in specific models and no withdrawal hyperexcitability [3]—allows researchers to dissect the receptor mechanisms (e.g., partial agonism, subtype selectivity) responsible for these adverse phenomena, distinct from full agonists like diazepam.

Abuse Liability Assessment and Human Behavioral Pharmacology

As a positive control with a low abuse potential, abecarnil serves as an excellent comparator in human laboratory studies evaluating the reinforcing and subjective effects of novel CNS compounds. Its established profile of producing no significant 'drug liking' or reinforcement vs. placebo in sedative abusers [4] provides a benchmark for safer GABAergic modulation.

Ex Vivo Receptor Occupancy and Neurochemistry Studies

The compound's high affinity (IC50 = 0.82 nM) and defined selectivity for BZ1 over BZ2 receptors (Ki: 0.24 nM vs. 1.3 nM) [5] make it a valuable ligand for ex vivo autoradiography and binding studies. Its partial agonist nature (low GABA-shift) also makes it useful for exploring the relationship between intrinsic efficacy and downstream signaling events like modulation of neurotransmitter release [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abecarnil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.